alpha-L-Xylofuranose

Antiviral drug discovery Nucleoside analog synthesis Hepatitis B virus

alpha-L-Xylofuranose (CAS 41546-30-9) is the furanose (five-membered ring) form of L-xylose with an alpha configuration at the anomeric center. As an L-sugar enantiomer, it exists as the mirror image of the naturally abundant D-xylofuranose (CAS 36441-93-7).

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-30-9
Cat. No. B15209589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Xylofuranose
CAS41546-30-9
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m0/s1
InChIKeyHMFHBZSHGGEWLO-SKNVOMKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-L-Xylofuranose CAS 41546-30-9: Technical Overview and Procurement Considerations


alpha-L-Xylofuranose (CAS 41546-30-9) is the furanose (five-membered ring) form of L-xylose with an alpha configuration at the anomeric center [1]. As an L-sugar enantiomer, it exists as the mirror image of the naturally abundant D-xylofuranose (CAS 36441-93-7) [2]. The compound serves as a chiral building block for synthesizing biologically relevant glycoconjugates, modified nucleosides, and rare sugar-containing natural products [3]. Unlike the more common D-sugars, the L-configuration confers distinct stereochemical properties that cannot be replicated by D-xylose derivatives in asymmetric synthesis applications.

Why alpha-L-Xylofuranose Cannot Be Substituted with D-Xylose or Alternative Pentose Sugars


Substitution of alpha-L-Xylofuranose with D-xylofuranose, D-xylose, or other pentose derivatives fundamentally alters stereochemical outcomes in asymmetric synthesis. D-xylofuranose and L-xylofuranose are enantiomers—non-superimposable mirror images that produce opposite stereochemical results in chiral environments [1]. In nucleoside analog synthesis, the L-configuration generates (2R,4R) stereochemistry in target molecules, whereas D-xylose-derived intermediates yield (2S,4S) enantiomers with substantially different biological activities [2]. Additionally, the furanose ring form differs from the pyranose form in ring size, conformational flexibility, and glycosidic linkage geometry—directly affecting both synthetic accessibility and the biological recognition of resulting glycoconjugates [3]. These stereochemical and conformational differences mean that alpha-L-Xylofuranose cannot be interchangeably replaced by its D-enantiomer or by other pentose sugars without compromising the intended stereochemical outcome or biological activity of the final product.

Quantitative Differentiation Evidence: alpha-L-Xylofuranose versus Comparators


L-Xylose Enables Potent Anti-HBV Activity in Nucleoside Analogs Whereas D-Xylose-Derived Enantiomers Are Inactive

In a systematic head-to-head comparison of enantiomeric iso-dideoxynucleosides, the L-xylose-derived (2R,4R)-adenine analog exhibited potent anti-HBV activity with an EC50 value of 1.5 µM in 2.2.15 cells, whereas the corresponding (2S,4S)-enantiomer synthesized from D-xylose was completely inactive against all tested viruses including HBV, HIV-1, HSV-1, HSV-2, and HCMV [1]. This represents a stark binary functional difference (active vs. inactive) between products derived from L-xylose versus D-xylose starting materials.

Antiviral drug discovery Nucleoside analog synthesis Hepatitis B virus

alpha-L-Xylofuranose Provides Access to Synthetically Challenging 1,2-cis-Furanosidic Linkages with High Stereoselectivity

The synthesis of 1,2-cis-furanosidic linkages is challenging due to the inherent flexibility of the five-membered furanose ring and the inability to employ neighboring group participation. Using alpha-xylofuranose thioglycoside donors bearing a conformationally restricting xylylene protecting group, the desired alpha-xylofuranosides were obtained with good to excellent stereoselectivity (alpha:beta ratios not explicitly quantified in the abstract, but described as 'high stereoselectivity') [1]. This method specifically targets alpha-xylofuranoside linkages found in biologically relevant glycoconjugates such as lipoarabinomannan (LAM) from Mycobacterium tuberculosis, where beta-xylofuranoside donors or D-xylofuranose derivatives would produce different anomeric configurations and glycosidic linkage geometries incompatible with the natural target structure [1].

Carbohydrate chemistry Glycosylation methodology Mycobacterial glycans

Chiral Induction: L-Xylofuranose-Derived Chiral Auxiliaries Enable Asymmetric Synthesis with Enantioselectivity Exceeding 70% ee

In a comparative study of polymer-supported chiral auxiliaries, 1,2-O-cyclohexylidene-5-O-trityl-α-L-xylofuranose and its D-enantiomer were prepared and evaluated in asymmetric Grignard additions to benzoylformate and pyruvate [1]. The L-xylofuranose-derived chiral auxiliary provided stereochemical induction yielding alpha-hydroxy acids with enantiomeric excess values exceeding 70% ee, with the D-enantiomer producing the opposite enantiomeric series [1]. This demonstrates that L-xylofuranose is a functional chiral template capable of asymmetric induction, not merely a passive building block.

Asymmetric synthesis Chiral auxiliary Grignard addition

4′-Thio-L-xylofuranosyl Nucleosides: High-Yielding Synthetic Access via L-Configured Precursor Not Accessible from D-Xylose

The synthesis of 4′-thio-L-xylofuranosyl purine nucleosides as potential anticancer agents proceeds via the carbohydrate precursor 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose, which is prepared from L-xylose-derived starting materials through a synthetic sequence that includes a cyclization step with D-arabino to L-xylo configuration conversion achieved in 72% yield [1]. The overall route is described as 'efficient and high-yielding' [2]. Importantly, the L-xylo stereochemistry at the 4′-position cannot be obtained from D-xylose without additional synthetic steps and stereochemical inversions, as D-xylose naturally provides the D-xylo configuration.

Anticancer nucleosides Thiosugar synthesis Medicinal chemistry

Enantiomeric Relationship: L-Xylofuranose and D-Xylofuranose Are Non-Superimposable Mirror Images

According to the authoritative ChEBI database, L-xylofuranose (CHEBI:153065) and D-xylofuranose (CHEBI:146758) are enantiomers—non-superimposable mirror image stereoisomers [1]. This fundamental stereochemical relationship means that any chiral environment (including enzyme active sites, receptor binding pockets, and chiral catalysts) will distinguish between the two enantiomers, often with dramatically different outcomes. The CAS registry numbers are distinct: alpha-L-Xylofuranose is 41546-30-9 [2], whereas the beta anomer is 41546-29-6 [3] and D-xylofuranose is 36441-93-7 [1].

Stereochemistry Carbohydrate classification Quality control

Validated Application Scenarios for alpha-L-Xylofuranose in Research and Development


Synthesis of L-Configured Antiviral Nucleoside Analogs

alpha-L-Xylofuranose serves as the essential chiral starting material for synthesizing L-configuration nucleoside analogs with demonstrated antiviral activity. The L-xylose-derived (2R,4R)-adenine analog exhibits potent anti-HBV activity (EC50 = 1.5 µM), whereas the D-xylose-derived (2S,4S)-enantiomer is completely inactive [1]. This application scenario is directly relevant for medicinal chemistry programs targeting hepatitis B virus and exploring L-nucleosides as therapeutic candidates.

Construction of 1,2-cis-α-Xylofuranoside Linkages in Mycobacterial Glycoconjugates

Researchers synthesizing fragments of lipoarabinomannan (LAM) and related mycobacterial glycans require alpha-L-Xylofuranose derivatives to construct 1,2-cis-α-xylofuranoside linkages found in these immunomodulatory polysaccharides [2]. The stereocontrolled synthesis of these linkages using conformationally restricted donors enables access to structurally defined glycoconjugates for vaccine development and diagnostic probe creation targeting Mycobacterium tuberculosis.

Asymmetric Synthesis Using L-Xylofuranose-Derived Chiral Auxiliaries

alpha-L-Xylofuranose derivatives function as effective chiral auxiliaries in asymmetric synthesis applications. Polymer-supported 1,2-O-cyclohexylidene-5-O-trityl-α-L-xylofuranose enables asymmetric Grignard additions to carbonyl compounds with enantiomeric excess exceeding 70% ee [3]. This application is relevant for laboratories synthesizing enantiomerically enriched alpha-hydroxy acids and related chiral building blocks.

Preparation of 4′-Thio-L-xylofuranosyl Anticancer Nucleosides

alpha-L-Xylofuranose provides direct synthetic entry to the 4′-thio-L-xylofuranosyl nucleoside scaffold, a class of compounds under investigation as potential anticancer agents [4]. The synthetic route proceeds via L-xylose-derived intermediates with a key cyclization step achieving 72% yield, enabling efficient preparation of purine-modified thionucleosides without requiring stereochemical inversions that would be necessary if starting from D-sugars [5].

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